Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide
Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide
CAS Number: 2549-47-5
This technical guide provides an in-depth overview of Dimethyl 2,7-Naphthalenedicarboxylate, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
Dimethyl 2,7-Naphthalenedicarboxylate is a white to light yellow crystalline powder.[1] It is a diester derivative of 2,7-naphthalenedicarboxylic acid. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 2549-47-5 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [3] |
| Appearance | White to Light yellow powder to crystal | [1][3] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 2,7-Naphthalenedicarboxylic Acid Dimethyl Ester, Dimethyl 2,7-naphthalate | [1][3] |
Spectroscopic Data
The structural elucidation of Dimethyl 2,7-Naphthalenedicarboxylate is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available, though specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available for this compound. |
| IR | Infrared spectroscopy data is available. |
| Mass Spectrometry | Mass spectral data confirms the molecular weight of the compound. |
Experimental Protocols
Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate via Fischer Esterification
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Anhydrous methanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
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Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
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After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude Dimethyl 2,7-Naphthalenedicarboxylate, which can be further purified by recrystallization.
Experimental Workflow: Synthesis of Poly(ethylene 2,7-naphthalate)
Dimethyl 2,7-Naphthalenedicarboxylate is a monomer used in the synthesis of high-performance polymers such as poly(ethylene 2,7-naphthalate) (PEN).
Materials:
-
Dimethyl 2,7-Naphthalenedicarboxylate
-
Ethylene glycol
-
Catalyst (e.g., antimony(III) oxide)
Procedure:
-
Transesterification: Charge a reaction vessel with Dimethyl 2,7-Naphthalenedicarboxylate, ethylene glycol, and the catalyst. Heat the mixture under a nitrogen atmosphere to a temperature of 190-220 °C. Methanol is evolved as a byproduct and is removed by distillation.
-
Polycondensation: After the transesterification is complete, the temperature is gradually increased to 280-300 °C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture increases as the polymer chains grow. The resulting poly(ethylene 2,7-naphthalate) is then extruded and pelletized.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of Dimethyl 2,7-Naphthalenedicarboxylate in specific cellular signaling pathways. While naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, further research is required to elucidate the specific interactions of this compound with biological systems.
Applications
The primary application of Dimethyl 2,7-Naphthalenedicarboxylate is as a monomer in the production of high-performance polyesters, such as poly(ethylene 2,7-naphthalate) (PEN). PEN exhibits excellent thermal stability, mechanical strength, and gas barrier properties, making it suitable for applications in packaging, films, and fibers.
Conclusion
Dimethyl 2,7-Naphthalenedicarboxylate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance polyesters. While its synthesis is achievable through standard esterification procedures, further research is needed to explore its potential biological activities and involvement in cellular signaling pathways.
References
- 1. Dimethyl 2,7-Naphthalenedicarboxylate | CymitQuimica [cymitquimica.com]
- 2. DIMETHYL 2,7-NAPHTHALENEDICARBOXYLATE CAS#: 2549-47-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
